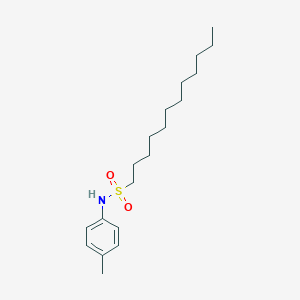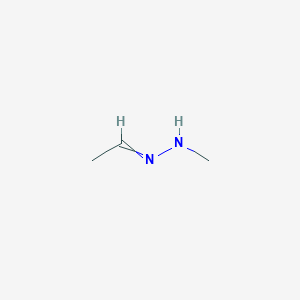
Acetaldehyde, N-methylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde, N-methylhydrazone (AMH) is a chemical compound that is widely used in scientific research. It is a derivative of acetaldehyde, which is a common industrial chemical. AMH is used in various fields, including biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Acetaldehyde, N-methylhydrazone is used in various scientific research applications. It is commonly used as a reagent in the detection of aldehydes and ketones. Acetaldehyde, N-methylhydrazone is also used in the synthesis of other compounds, such as pyrazoles and pyridazines. In addition, Acetaldehyde, N-methylhydrazone is used in the study of enzyme kinetics and inhibition.
Mécanisme D'action
The mechanism of action of Acetaldehyde, N-methylhydrazone is not fully understood. However, it is believed that Acetaldehyde, N-methylhydrazone reacts with aldehydes and ketones to form stable hydrazones. This reaction is reversible, and the equilibrium is shifted towards the formation of the hydrazone at low pH.
Effets Biochimiques Et Physiologiques
Acetaldehyde, N-methylhydrazone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Acetaldehyde, N-methylhydrazone has also been shown to have anticonvulsant and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Acetaldehyde, N-methylhydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Acetaldehyde, N-methylhydrazone is also relatively non-toxic and can be handled safely in the laboratory. However, Acetaldehyde, N-methylhydrazone has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, Acetaldehyde, N-methylhydrazone can react with other compounds in the laboratory, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Acetaldehyde, N-methylhydrazone. One area of research is the development of new synthetic methods for Acetaldehyde, N-methylhydrazone and related compounds. Another area of research is the study of the mechanism of action of Acetaldehyde, N-methylhydrazone and its effects on enzymes and other biological systems. Finally, Acetaldehyde, N-methylhydrazone could be studied for its potential therapeutic applications, such as in the treatment of epilepsy or pain.
Méthodes De Synthèse
Acetaldehyde, N-methylhydrazone can be synthesized by the reaction of acetaldehyde with methylhydrazine. The reaction takes place in the presence of a catalyst, such as palladium on carbon. The product is then purified by recrystallization or column chromatography.
Propriétés
Numéro CAS |
17167-73-6 |
|---|---|
Nom du produit |
Acetaldehyde, N-methylhydrazone |
Formule moléculaire |
C7H4N4S |
Poids moléculaire |
72.11 g/mol |
Nom IUPAC |
N-(ethylideneamino)methanamine |
InChI |
InChI=1S/C3H8N2/c1-3-5-4-2/h3-4H,1-2H3 |
Clé InChI |
WIMYYXRANPYBED-UHFFFAOYSA-N |
SMILES |
CC=NNC |
SMILES canonique |
CC=NNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

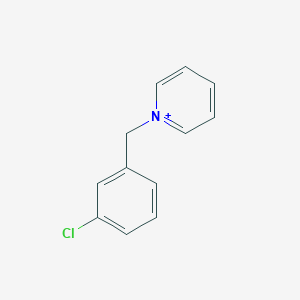

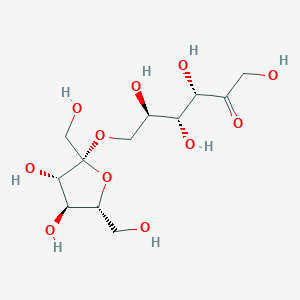
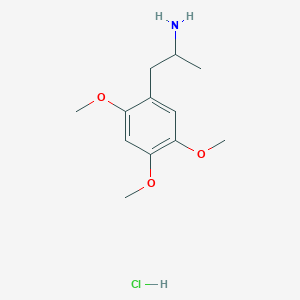

![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
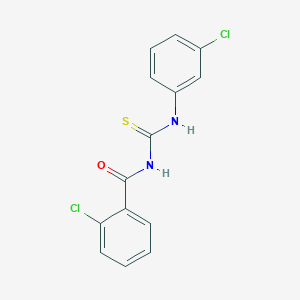
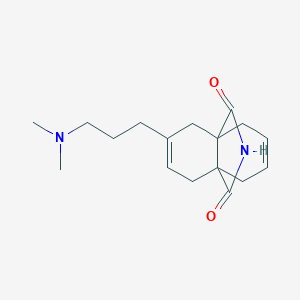
![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)
